molecular formula C21H19Cl3N4O B6180191 2-amino-4-[6-(pyridin-2-yl)-[2,2'-bipyridin]-4-yl]phenol trihydrochloride CAS No. 2624139-58-6

2-amino-4-[6-(pyridin-2-yl)-[2,2'-bipyridin]-4-yl]phenol trihydrochloride

Cat. No.: B6180191
CAS No.: 2624139-58-6
M. Wt: 449.8
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Description

2-amino-4-[6-(pyridin-2-yl)-[2,2’-bipyridin]-4-yl]phenol trihydrochloride is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-[6-(pyridin-2-yl)-[2,2’-bipyridin]-4-yl]phenol trihydrochloride typically involves multi-step organic reactions. One common method includes the coupling of pyridine derivatives with bipyridine intermediates, followed by the introduction of amino and phenol groups under controlled conditions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the trihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-[6-(pyridin-2-yl)-[2,2’-bipyridin]-4-yl]phenol trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various substituted bipyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-amino-4-[6-(pyridin-2-yl)-[2,2’-bipyridin]-4-yl]phenol trihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of 2-amino-4-[6-(pyridin-2-yl)-[2,2’-bipyridin]-4-yl]phenol trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4,6-diarylpyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    2-aminopyrimidine derivatives: Known for their anti-inflammatory and antimicrobial properties.

Uniqueness

2-amino-4-[6-(pyridin-2-yl)-[2,2’-bipyridin]-4-yl]phenol trihydrochloride is unique due to its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as a multifunctional ligand make it particularly valuable in research and industrial applications.

Properties

CAS No.

2624139-58-6

Molecular Formula

C21H19Cl3N4O

Molecular Weight

449.8

Purity

95

Origin of Product

United States

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